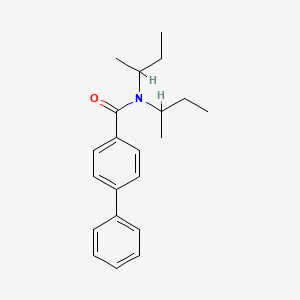

N,N-di(butan-2-yl)biphenyl-4-carboxamide

Description

N,N-di(butan-2-yl)biphenyl-4-carboxamide is a synthetic carboxamide derivative featuring a biphenyl core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with two sec-butyl (butan-2-yl) groups.

Properties

IUPAC Name |

N,N-di(butan-2-yl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-5-16(3)22(17(4)6-2)21(23)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-17H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQISCKNZIWUPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C(C)CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(butan-2-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with butan-2-amine. The reaction is carried out under conditions that promote the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N-di(butan-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

N,N-di(butan-2-yl)biphenyl-4-carboxamide has several scientific research applications:

Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its favorable charge transport properties.

Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic and optical properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of N,N-di(butan-2-yl)biphenyl-4-carboxamide in organic electronics involves its ability to facilitate the transport of holes (positive charge carriers) through the material. This is achieved through the formation of a conjugated system that allows for efficient charge delocalization. The molecular targets include the active layers of OLEDs and OPV devices, where the compound enhances charge mobility and overall device performance .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and activities of N,N-di(butan-2-yl)biphenyl-4-carboxamide with related compounds:

Key Observations :

- Polar vs. Nonpolar Substituents: Sulfonamide (e.g., compound 3 in ) and hydroxycarbamoyl () groups enhance solubility and hydrogen-bonding capacity, favoring antifungal or enzyme-inhibitory activities.

- Biological Activity Correlation : Sulfonamide derivatives exhibit fungistatic/fungicidal effects against Candida spp. (MIC/MFC values up to 1,000 µg/mL) , while benzothiazole derivatives show diuretic efficacy in vivo . The target compound’s activity remains speculative but could align with central nervous system (CNS) targets or metabolic enzymes due to its hydrophobic profile.

Physicochemical Comparison:

| Property | This compound | N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide | N-(1,3-benzothiazol-2-yl)biphenyl-4-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~337.4 (C₂₁H₂₅NO) | ~408.5 (C₂₀H₂₀N₂O₃S) | ~346.4 (C₂₀H₁₆N₂OS) |

| logP (Predicted) | ~5.2 (highly lipophilic) | ~3.1 (moderate polarity) | ~4.0 (moderate lipophilicity) |

| Solubility | Low (alkyl-dominated) | Moderate (sulfonamide enhances solubility) | Low (benzothiazole hydrophobic) |

Implications : The sec-butyl groups in the target compound may limit aqueous solubility but enhance lipid membrane permeability, a trade-off observed in CNS-active drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.